molecular formula C12H12N2O2 B2614150 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid CAS No. 906318-58-9

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2614150
CAS No.: 906318-58-9
M. Wt: 216.24
InChI Key: ZFQFUEWIACTWNQ-UHFFFAOYSA-N
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Description

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenylethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and aluminum chloride as a catalyst. The carboxylic acid group is usually introduced by hydrolysis of the corresponding ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form a phenylacetic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylethyl-1H-pyrazole-3-carboxylic acid
  • 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
  • 5-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the phenylethyl group and the carboxylic acid group on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(9-5-3-2-4-6-9)10-7-11(12(15)16)14-13-10/h2-8H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQFUEWIACTWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906318-58-9
Record name 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid
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